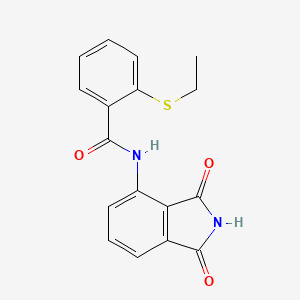

N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-23-13-9-4-3-6-10(13)15(20)18-12-8-5-7-11-14(12)17(22)19-16(11)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWOOOJBBKDTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(ethylthio)benzoic acid with phthalic anhydride, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphoric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the dioxoisoindolinyl moiety can be reduced to hydroxyl groups.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Anti-Cancer Properties

Research has indicated that N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide exhibits promising anti-cancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines, such as MCF7 (a breast cancer cell line) by targeting specific enzymes involved in cell signaling pathways. The compound's mechanism involves the inhibition of the NUDT5 enzyme, which plays a crucial role in hormone signaling related to cancer progression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds derived from similar structures have been designed to enhance inhibitory activity against this enzyme, suggesting that this compound could be modified for improved efficacy .

Biochemical Pathways

This compound interacts with various biochemical pathways, particularly those involved in inflammation and cellular signaling. Its derivatives have been evaluated for their cytotoxicity against different cancer cell lines, highlighting their potential as therapeutic agents.

Case Studies

Several studies have documented the biological evaluation of compounds related to this compound:

- A study on derivatives indicated significant cytotoxic activity against MCF7 cells, demonstrating the potential for developing new anti-cancer therapies.

- Another investigation focused on the compound's interaction with acetylcholinesterase revealed its capability to inhibit this enzyme effectively, suggesting applications in treating Alzheimer's disease .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures. Its unique functional groups allow for various chemical modifications that can lead to novel materials with tailored properties for specific applications.

Industrial Applications

The compound's derivatives are being explored for use in developing new materials and pharmaceuticals. The synthesis processes have been optimized for industrial production, focusing on reducing waste and improving yield through automated systems and continuous flow methods.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl) Derivatives (Compounds 48-273, 48-274, 48-275)

- Structure : Incorporate a 2,6-dioxopiperidin-3-yl group, enabling proteolysis-targeting chimera (PROTAC) activity for protein degradation .

- Key Differences: Enhanced complexity with quinoline and triazine moieties, enabling cancer cell targeting (e.g., SKOV-3, MDA-MB-468).

Data :

Compound Yield (%) HRMS (Calc./Obs.) Biological Target 48-273 72 784.2638/784.2636 CDK12/CDK13 degradation 48-274 58 786.2794/786.2798 Exon-skipping mechanisms 48-295 65 N/A Prostate cancer imaging

Benzamide-Based Analogs

N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q)

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA)

- Structure : Radioiodinated benzamide with sigma receptor-binding properties.

- Key Differences : Targets prostate cancer (DU-145 cells) with high affinity (Kd = 5.80 nM) .

Antimicrobial and Anticancer Derivatives

N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)

N-(2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl)benzamide (17)

- Structure: Styryl-substituted azetidinone linked to benzamide.

- Key Differences : Moderate anticancer activity against MCF7 cells (IC₅₀ = 18 µM) .

Key Research Findings

Lipophilicity vs. Bioactivity : The ethylthio group in this compound may enhance blood-brain barrier penetration compared to methoxy analogs (e.g., 7q), though this requires validation .

PROTAC Potential: Dioxoisoindolin derivatives (e.g., 48-273) demonstrate superior cancer cell selectivity (Bmax = 1,800 fmol/mg protein in DU-145 cells) but require complex synthetic routes .

Antimicrobial Limitations: While azetidinone-benzamide hybrids (e.g., compound 4) show potent antimicrobial activity, their lack of dioxoisoindolin moieties limits structural comparability .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the isoindoline core, which is known for its pharmacological versatility. The presence of the dioxo group and the ethylthio substitution contributes to its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of isoindolinones exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain isoindoline derivatives showed IC50 values in the low micromolar range against several cancer cell lines, suggesting their potential as anticancer agents .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The selectivity for COX-II over COX-I was noted, with an IC50 value indicating moderate activity in comparison to established anti-inflammatory drugs . This selectivity is beneficial as it may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors.

3. Antimicrobial Activity

This compound has shown potential antimicrobial activity against various pathogens. Its effectiveness was assessed against both bacterial and fungal strains, with notable inhibition observed at specific concentrations. For example, certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It could act on various receptors, influencing signaling pathways that regulate cell growth and inflammatory responses.

- DNA Interaction : Some studies suggest that the dioxoisoindolinyl moiety may interact directly with DNA or RNA, leading to disruptions in nucleic acid synthesis and function .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a related compound in a series of xenograft models. The results demonstrated significant tumor reduction compared to control groups, with mechanisms involving apoptosis and inhibition of angiogenesis being elucidated through histological analyses .

Case Study 2: Anti-inflammatory Action

In an experimental model of arthritis, administration of the compound resulted in reduced inflammatory markers and improved joint function. This was corroborated by both biochemical assays and histopathological evaluations showing decreased synovial inflammation .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-2-(ethylthio)benzamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a two-step reaction. First, 2-(ethylthio)benzohydrazide is prepared by refluxing 2-(ethylthio)benzoic acid with hydrazine hydrate in ethanol. In the second step, phthalic anhydride is reacted with the hydrazide in acetic acid under reflux for 12 hours. Purification involves recrystallization from a chloroform-methanol (1:1) solvent system. Purity is monitored via TLC (CHCl₃/MeOH, 4:1) and confirmed by HRMS and NMR .

- Key Data : HRMS (ESI) m/z calculated for C₁₅H₁₃N₂O₃S: 301.0652; observed: 301.0655. Recrystallization yield: ~75% .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Quest diffractometer (MoKα radiation, λ = 0.71073 Å). Data refinement with APEX3 software. Hydrogen bonding (N–H···O, O–H···O) and π-π stacking interactions are analyzed using Mercury software.

- Key Data : Monoclinic space group P2₁/n; unit cell dimensions: a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.116°, V = 1431.6 ų. R1 = 0.0537, wR2 = 0.1501 .

Advanced Research Questions

Q. How do DFT calculations and Hirshfeld surface analysis resolve discrepancies between experimental and theoretical molecular geometries?

- Methodology : Optimize molecular geometry using Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Compare bond lengths/angles from SC-XRD with DFT results. Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular contacts (e.g., H···O, C···C).

- Key Findings : Discrepancies in C=O bond lengths (SC-XRD: 1.221 Å vs. DFT: 1.235 Å) arise from crystal packing effects. Hirshfeld analysis shows 24.5% H···O contacts, validating hydrogen-bond dominance .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzamide derivatives targeting biological activity?

- Methodology : Synthesize analogs with varied substituents (e.g., fluoro, chloro) on the benzamide and isoindolinone moieties. Test in vitro bioactivity (e.g., anti-inflammatory, anticoagulant) and correlate with electronic properties (HOMO/LUMO energies) and steric parameters.

- Example : Fluorine substitution at the para position enhances anti-inflammatory activity by increasing electronegativity and improving binding to COX-2 (IC₅₀ = 0.82 µM vs. unsubstituted IC₅₀ = 2.3 µM) .

Q. How can conflicting data between NMR and SC-XRD results be resolved during structural elucidation?

- Methodology : For dynamic structures (e.g., rotational isomers), use variable-temperature NMR to identify conformational equilibria. Cross-validate with SC-XRD torsional angles. Computational NMR chemical shift prediction (via GIAO method) identifies dominant conformers.

- Case Study : Discrepancies in NH proton chemical shifts (δ = 7.31 ppm in NMR vs. SC-XRD hydrogen positions) were resolved by identifying a minor tautomeric form in solution .

Methodological Insights

Q. What experimental conditions optimize the cyclization step during isoindolinone synthesis?

- Critical Parameters :

- Solvent: Acetic acid (protonates hydrazide, accelerating nucleophilic attack on phthalic anhydride).

- Temperature: Reflux (~110°C) ensures complete cyclization.

- Monitoring: TLC (Rf = 0.6 in CHCl₃/MeOH 4:1) at 2-hour intervals .

Q. How are molecular electrostatic potential (MEP) maps used to predict reactivity in electrophilic substitution reactions?

- Procedure : Generate MEP surfaces via DFT (isosurface value = 0.001 a.u.). Regions with negative potential (e.g., carbonyl oxygen, fluorine substituents) indicate nucleophilic attack sites.

- Application : The 4-fluorobenzamide moiety shows high negative potential (-0.152 eV) at the carbonyl group, directing electrophilic substitution at the meta position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.